

# Spectroscopic Profile of 3-(4-nitrophenyl)-1H-pyrazole: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-(4-nitrophenyl)-1H-pyrazole

Cat. No.: B1301765

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of novel compounds is paramount. This technical guide provides an in-depth overview of the spectroscopic data for **3-(4-nitrophenyl)-1H-pyrazole**, a heterocyclic compound of interest in medicinal chemistry. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.

## Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **3-(4-nitrophenyl)-1H-pyrazole**.

<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	
Chemical Shift (δ) ppm	Proton Assignment
13.55	br s, 1H, NH
8.28	d, J=9.0 Hz, 2H, Ar-H
8.01	d, J=9.0 Hz, 2H, Ar-H
7.91	d, J=2.5 Hz, 1H, pyrazole-H
7.00	d, J=2.5 Hz, 1H, pyrazole-H

<sup>13</sup> C NMR (DMSO-d <sub>6</sub> )	
Chemical Shift (δ) ppm	Carbon Assignment
146.4	Ar-C
141.2	Ar-C
139.7	pyrazole-C
130.4	pyrazole-C
126.1	Ar-CH
124.5	Ar-CH
104.9	pyrazole-CH
Infrared (IR) Spectroscopy	
Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
3100-3000	Aromatic C-H stretch
1595	C=N stretch
1510, 1340	NO <sub>2</sub> stretch (asymmetric and symmetric)
Mass Spectrometry (MS)	
m/z	Fragment Assignment
189.05	[M] <sup>+</sup>

## Experimental Protocols

The acquisition of the presented spectroscopic data follows standard laboratory procedures. Below are detailed methodologies for each key experiment.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker Avance spectrometer operating at 400 MHz for  $^1\text{H}$  and 100 MHz for  $^{13}\text{C}$  nuclei. The solvent used was deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

## Infrared (IR) Spectroscopy

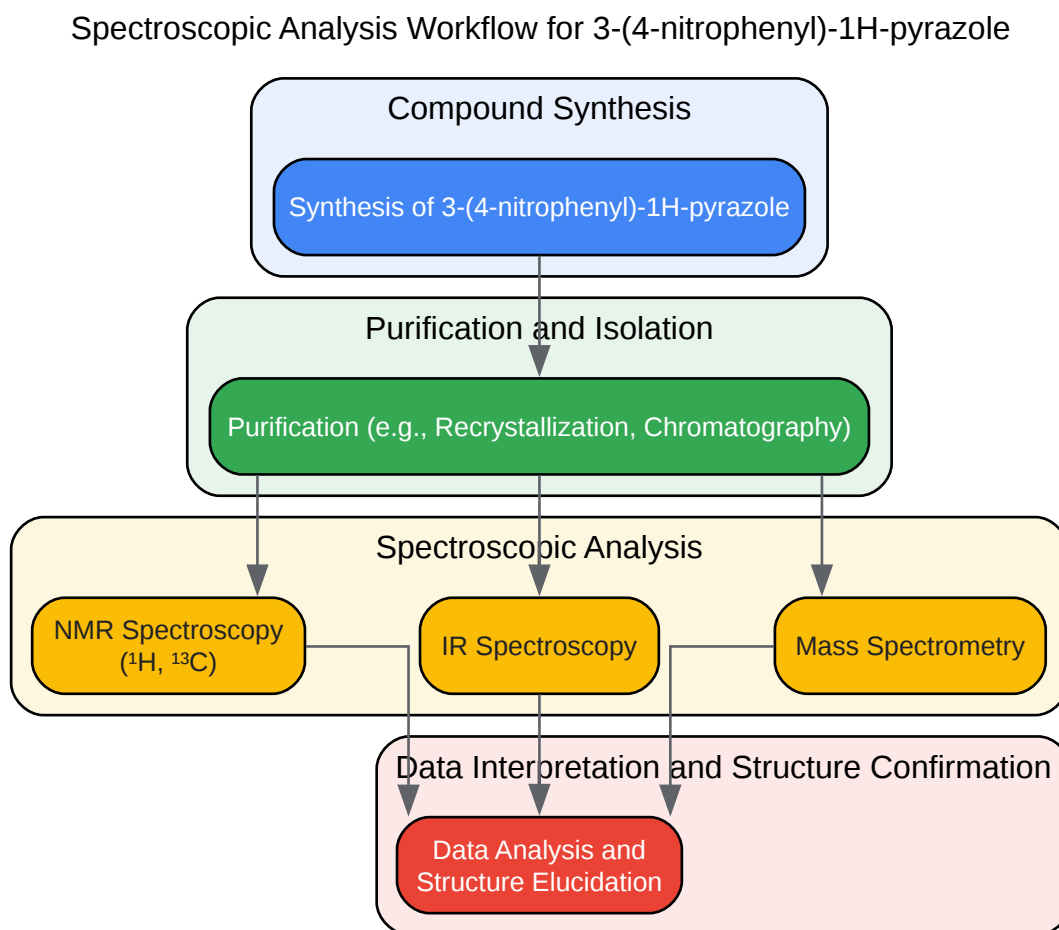
The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. The sample was prepared as a KBr pellet. The spectrum was recorded in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectral data was acquired using an Agilent 6890N gas chromatograph coupled to a 5973 mass selective detector (GC-MS). The ionization mode was electron impact (EI) at 70 eV.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a synthesized compound like **3-(4-nitrophenyl)-1H-pyrazole**.



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Caption: Logical workflow for the synthesis and spectroscopic characterization of **3-(4-nitrophenyl)-1H-pyrazole**.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)